molecular formula C21H19NO5 B11159677 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11159677
M. Wt: 365.4 g/mol
InChI Key: LAPWAPOXKSFHTB-UHFFFAOYSA-N
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Description

9-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines elements of benzodioxin, chromeno, and oxazin rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxin moiety, followed by the construction of the chromeno and oxazin rings. Key steps include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Construction of the Chromeno Ring: This involves the condensation of the benzodioxin intermediate with suitable aldehydes or ketones in the presence of acid catalysts.

    Formation of the Oxazin Ring: The final step involves the cyclization of the chromeno intermediate with amines or amino alcohols under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. Studies have shown that certain analogs exhibit promising activity against specific diseases, including cancer and neurodegenerative disorders.

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of benzodioxin, chromeno, and oxazin rings This structure imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

9-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H19NO5/c1-12-13(2)21(23)27-20-15(12)4-6-17-16(20)10-22(11-26-17)14-3-5-18-19(9-14)25-8-7-24-18/h3-6,9H,7-8,10-11H2,1-2H3

InChI Key

LAPWAPOXKSFHTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC5=C(C=C4)OCCO5)C

Origin of Product

United States

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